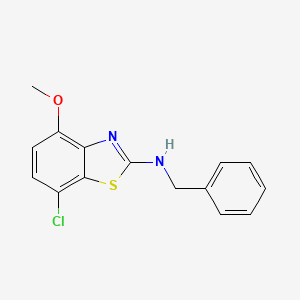

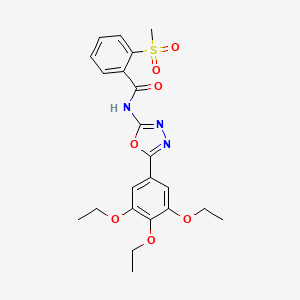

N-苄基-7-氯-4-甲氧基-1,3-苯并噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are important bicyclic heterocycles that play a key role in the design of biologically active compounds . They are known for their high biological and pharmacological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine”, can be achieved through various methods. One of the modern trends in the synthesis of these compounds is the use of one-pot multicomponent reactions . These reactions often proceed in the absence of a solvent, making them environmentally friendly . An example of such a synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent .Chemical Reactions Analysis

Benzothiazoles, including “N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine”, are highly reactive building blocks for organic and organoelement synthesis . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows for a wide variety of chemical reactions .科学研究应用

合成和抗菌活性

N-苄基-7-氯-4-甲氧基-1,3-苯并噻唑-2-胺及其衍生物已被探索其合成方法和抗菌活性。例如,Patel、Agravat和Shaikh(2011)对新吡啶衍生物的合成和抗菌活性进行了研究,其中包括2-氨基取代苄噻唑,展示了它们在应对细菌和真菌感染中的潜力。通过各种光谱研究确认了这些新化合物的结构,并且它们对所调查的菌株表现出不同程度的抗菌活性(Patel, Agravat, & Shaikh, 2011)。

有机合成中的催化应用

该化合物还被牵涉到有机合成中的催化应用。Monguchi、Fujiwara、Furukawa和Mori(2009)描述了涉及唑类化合物(包括苄噻唑)的催化C-H、N-H偶联过程,展示了这些化合物在促进化学转化中的实用性。这一过程突显了N-苄基-7-氯-4-甲氧基-1,3-苯并噻唑-2-胺在合成化学应用中的潜力(Monguchi et al., 2009)。

抗肿瘤活性

此外,N-苄基-7-氯-4-甲氧基-1,3-苯并噻唑-2-胺衍生物已被研究其抗肿瘤活性。例如,Ghani和Mansour(2011)合成了含苄咪唑配体的钯(II)和铂(II)配合物,包括苄噻唑衍生物,以探索它们作为抗癌化合物的潜力。这些配合物对各种癌细胞系表现出有希望的活性,暗示了苄噻唑衍生物在肿瘤学中的潜在治疗应用(Ghani & Mansour, 2011)。

缓蚀作用

在材料科学领域,N-苄基-7-氯-4-甲氧基-1,3-苯并噻唑-2-胺衍生物已被研究其缓蚀性能。Salarvand、Amirnasr、Talebian、Raeissi和Meghdadi(2017)研究了苄噻唑衍生物对酸性环境中轻钢的缓蚀性能,展示了显著的耐蚀性。这项研究指出了这些化合物在保护金属免受腐蚀方面的潜在应用,这在工业应用中至关重要(Salarvand et al., 2017)。

未来方向

The future of benzothiazole derivatives, including “N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine”, looks promising. Due to their high biological and pharmacological activity, they are especially relevant for modern research and development in medicinal chemistry and pharmacology . The development of green synthesis methods, such as one-pot multicomponent reactions, is a promising trend in the synthesis of benzothiazole derivatives .

作用机制

“N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds that are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . The specific effects depend on the exact structure and substituents of the benzothiazole compound.

The benzyl group in the compound might be involved in reactions at the benzylic position, which can include free radical bromination, nucleophilic substitution, and oxidation . The chlorine atom might also play a role in these reactions .

属性

IUPAC Name |

N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2OS/c1-19-12-8-7-11(16)14-13(12)18-15(20-14)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYMPEGHNVQWPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-7-chloro-4-methoxy-1,3-benzothiazol-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Benzhydrylpiperazin-1-yl)-7-chloro-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2393115.png)

![N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2393118.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2393119.png)

![[5-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-3-pyrazolyl]-(4-morpholinyl)methanone](/img/structure/B2393131.png)

![[4-[(4-chlorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate](/img/structure/B2393133.png)